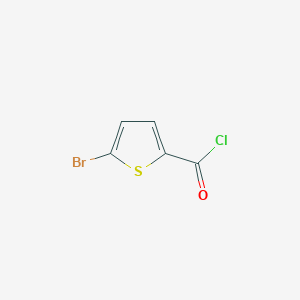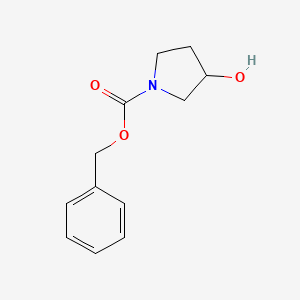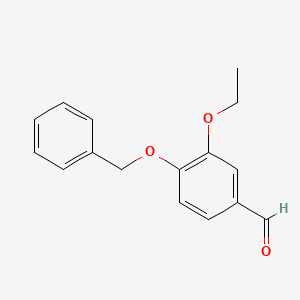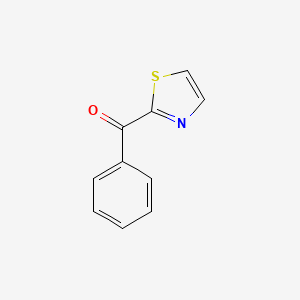
Chlorure de 5-bromothiophène-2-carbonyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Bromothiophene-2-carbonyl chloride and related compounds often involves palladium-catalyzed coupling reactions. For instance, bromothiophene derivatives can react with aryl iodides in the presence of a palladium complex and a silver(I) nitrate/potassium fluoride system, resulting in coupling at the C-H bond while keeping the carbon-bromine bond intact for further reactions (Kobayashi et al., 2005). Another synthesis approach involves the controlled polymerization of bromothiophenes using nickel catalysts and additives like LiCl, which significantly affect the polymerization rate (Lamps & Catala, 2011).
Molecular Structure Analysis
Detailed insights into the molecular structure of thiophene derivatives can be obtained through spectroscopic methods, including UV-Vis, NMR, and IR spectroscopy. The study of these compounds includes analyzing the effects of substitution on thiophene's reactivity and stability, as demonstrated through density functional theory (DFT) calculations (Rasool et al., 2020).
Chemical Reactions and Properties
5-Bromothiophene-2-carbonyl chloride participates in various chemical reactions, such as Suzuki cross-coupling, which is utilized for synthesizing novel thiophene-based derivatives with potential spasmolytic effects. These reactions emphasize the compound's versatility and its utility in creating complex molecules with specific properties (Rasool et al., 2020).
Applications De Recherche Scientifique
Recherche en protéomique
Chlorure de 5-bromothiophène-2-carbonyle: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions . Ce composé peut être utilisé pour modifier les protéines ou les peptides afin d'étudier leurs relations structure-activité, ce qui est crucial pour comprendre les processus biologiques et développer de nouveaux médicaments.
Synthèse de composés pharmaceutiques
Ce produit chimique sert d'intermédiaire dans la synthèse de divers composés pharmaceutiques. Sa réactivité avec différentes molécules organiques peut conduire au développement de nouveaux médicaments avec des applications thérapeutiques potentielles.
Production agrochimique
Dans l'industrie agrochimique, le This compound peut être utilisé pour créer des composés qui protègent les cultures des ravageurs et des maladies. Ses dérivés peuvent servir de précurseurs pour la synthèse de pesticides et d'herbicides.
Innovations en science des matériaux
Les propriétés uniques du composé le rendent approprié pour la création de matériaux innovants en science des matériaux. Il peut être impliqué dans la production de nouveaux polymères ou revêtements avec des caractéristiques spécifiques comme une durabilité accrue ou une résistance aux facteurs environnementaux.
Développement de semi-conducteurs organiques
Les dérivés du thiophène jouent un rôle important dans l'avancement des semi-conducteurs organiques . Le This compound peut être utilisé pour synthétiser des matériaux pour les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED), contribuant au développement de dispositifs électroniques flexibles et légers.
Exploration de l'activité biologique
Les analogues à base de thiophène sont connus pour une variété de propriétés pharmacologiques . Les chercheurs peuvent utiliser le This compound pour synthétiser de nouveaux dérivés du thiophène et explorer leurs activités anti-inflammatoires, antimicrobiennes ou anticancéreuses.
Safety and Hazards
This compound is classified as dangerous with hazard statements H335, H314, and H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Orientations Futures
While specific future directions for 5-Bromothiophene-2-carbonyl chloride are not available, thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry to develop advanced compounds with various biological effects .
Propriétés
IUPAC Name |
5-bromothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIONTBOMZNQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345587 | |
| Record name | 5-bromothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31555-60-9 | |
| Record name | 5-Bromo-2-thiophenecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31555-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

